

# Impact of hemolysis and lipemia on CTX1 assay results

Author: BenchChem Technical Support Team. Date: December 2025



# **Technical Support Center: CTX-I Assay**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of hemolysis and lipemia on C-terminal telopeptide of type I collagen (CTX-I) assay results. The information is intended for researchers, scientists, and drug development professionals.

# Frequently Asked Questions (FAQs)

Q1: What are hemolysis and lipemia, and why are they a concern for CTX-I assays?

A1: Hemolysis is the rupture of red blood cells, which releases hemoglobin and other intracellular components into the serum or plasma. Lipemia is the presence of a high concentration of lipids (fats), which causes the sample to appear turbid or milky. Both conditions are common preanalytical issues that can interfere with laboratory tests, including immunoassays for CTX-I, potentially leading to inaccurate results.

Q2: How do hemolysis and lipemia interfere with CTX-I assay results?

A2: The interference mechanisms depend on the assay format (e.g., ELISA or electrochemiluminescence immunoassay - ECLIA) and the specific components of the assay.

Hemolysis:

# Troubleshooting & Optimization





- Spectral Interference: Hemoglobin has a strong absorbance at certain wavelengths, which
  can interfere with the optical measurements used in many assay readers.[1][2] In assays
  where the final detection step involves measuring absorbance at or near the absorbance
  peak of hemoglobin, this can lead to falsely elevated or decreased results depending on
  the assay principle.[1]
- Chemical Interference: Hemoglobin has peroxidase-like activity, which can cause nonspecific signal generation in assays that use a horseradish peroxidase (HRP)-based detection method, a common feature in many ELISA kits.[1][3] This can lead to falsely high results.
- Biological Interference: Red blood cells contain proteases that, when released, can degrade the target analyte (CTX-I peptides), leading to falsely low results.[3]

### Lipemia:

- Light Scattering: The lipid particles in lipemic samples scatter light, which can interfere
  with spectrophotometric, nephelometric, and turbidimetric measurements, leading to
  inaccurate results.[4] This is a primary concern for assays that rely on optical density
  readings.
- Physical Interference: In automated systems, high lipid content can affect the accurate aspiration and dispensing of the sample, leading to volumetric errors.[5]
- Partitioning Effect: Lipophilic analytes may preferentially partition into the lipid phase of a lipemic sample, reducing their concentration in the aqueous phase where the immunoassay reaction occurs. While CTX-I is not highly lipophilic, this can be a confounding factor.
- Non-specific Binding: Lipoproteins can non-specifically bind to assay antibodies or the solid phase (e.g., microplate wells), blocking the specific binding of the analyte or detection reagents and potentially causing either falsely high or low results depending on the assay design.[6]

Q3: What are the acceptable levels of hemolysis and lipemia for CTX-I assays?

# Troubleshooting & Optimization





A3: The acceptable levels are assay-specific and defined by the manufacturer. It is crucial to consult the package insert for the specific CTX-I assay kit you are using. As a general guideline, samples with "gross" or severe hemolysis and lipemia are typically rejected.[7]

For the Roche Elecsys® β-CrossLaps assay, a study by Decoutere et al. (2022) demonstrated significant interference from hemolysis for β-crosslaps.[8] For many immunoassays, a change of >10% from the baseline value is considered significant interference.

Q4: How can I detect hemolysis and lipemia in my samples?

#### A4:

- Visual Inspection: This is the simplest method. Hemolysis gives the serum or plasma a pink to red color, while lipemia results in a cloudy or milky white appearance.[9]
- Serum Indices: Many automated clinical chemistry analyzers provide semi-quantitative hemolysis (H-index) and lipemia (L-index) values. These indices are more objective and consistent than visual inspection.

Q5: What should I do if I have a hemolyzed or lipemic sample?

#### A5:

- Re-collection: The best practice is to recollect the sample, ensuring proper phlebotomy and sample handling techniques to prevent hemolysis and that the patient has fasted adequately to minimize lipemia.[9]
- Sample Treatment (for lipemia): If re-collection is not possible, lipemia can sometimes be
  removed. High-speed centrifugation or ultracentrifugation can pellet the lipids, allowing for
  the collection of a clearer infranatant for analysis. However, it is important to validate that this
  procedure does not significantly affect the CTX-I concentration. Chemical clearing agents are
  generally not recommended as they can interfere with the assay chemistry.
- Correction Factors (for hemolysis): The use of mathematical correction factors for hemolysis
  is generally not recommended due to the complex and unpredictable nature of the
  interference.



**Troubleshooting Guide** 

| Issue                                                                                                   | Potential Cause                                  | Recommended Action                                                                                                                                                                                                                                                                                                                                                                          |
|---------------------------------------------------------------------------------------------------------|--------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CTX-I results are unexpectedly high or low in a batch of samples.                                       | Sample quality issues<br>(hemolysis or lipemia). | 1. Visually inspect the samples for any pink/red discoloration (hemolysis) or turbidity (lipemia). 2. If available, check the H-index and L-index on an automated analyzer. 3. Refer to the quantitative data tables below to estimate the potential impact of the observed interference. 4. If significant interference is suspected, flag the results and recommend sample re-collection. |
| High variability between duplicate readings for a specific sample.                                      | Non-homogeneity of a lipemic sample.             | <ol> <li>Ensure the sample is thoroughly but gently mixed before aliquoting for the assay.</li> <li>If the sample is highly lipemic, consider a lipid removal step like high-speed centrifugation, followed by reassaying.</li> </ol>                                                                                                                                                       |
| Assay control values are within range, but patient samples show a consistent negative or positive bias. | Matrix effect from hemolyzed or lipemic samples. | 1. Review the sample collection and handling procedures to identify potential causes of hemolysis or lipemia. 2. If possible, test a dilution series of the affected sample to check for linearity. A non-linear response may indicate interference.                                                                                                                                        |

# **Quantitative Data on Interference**



The following tables summarize the quantitative impact of hemolysis and lipemia on CTX-I assay results based on available literature. It is important to note that this data is specific to the assay platform mentioned and should be used as a guide. Laboratories should perform their own validation studies.

Table 1: Impact of Hemolysis on Roche Elecsys® β-CrossLaps (CTX-I) Assay

| Hemolysis Level (Hemoglobin Concentration) | Interference (%) |
|--------------------------------------------|------------------|
| 1 g/L                                      | > 10%            |
| 2 g/L                                      | > 20%            |
| 5 g/L                                      | > 50%            |

Data adapted from a study evaluating endogenous interferences on several electrochemiluminescent immunoassays, which found significant interference for ß-crosslaps due to hemolysis.[8]

Table 2: Impact of Lipemia on CTX-I Assays

Quantitative data for the impact of lipemia on specific CTX-I assays is limited in the public domain. Manufacturers generally state that grossly lipemic samples should not be used. A study on various immunoassays suggests that most are robust against lipemia, but specific validation is necessary.[8] For the Roche Elecsys® platform, one study indicated that lipemia did not cause significant interference in the ß-crosslaps assay.[8]

Note: As of the last update, specific quantitative interference data for the IDS-iSYS CTX-I assay from peer-reviewed literature was not available. Users should refer to the manufacturer's package insert and, if necessary, perform internal validation studies.

# **Experimental Protocols**

Protocol 1: Preparation of Hemolyzed Samples for Interference Testing

This protocol describes how to prepare a hemolysate to spike into serum or plasma pools to assess the impact of hemolysis on the CTX-I assay.

# Troubleshooting & Optimization





- Blood Collection: Collect a whole blood sample in an appropriate anticoagulant tube (e.g., EDTA) from a healthy donor.
- Red Blood Cell (RBC) Washing: a. Centrifuge the blood sample at 1500 x g for 10 minutes to pellet the RBCs. b. Aspirate and discard the plasma and buffy coat. c. Resuspend the RBCs in an equal volume of 0.9% saline. d. Repeat the centrifugation and washing steps two more times.
- RBC Lysis: a. After the final wash, resuspend the RBC pellet in a volume of deionized water equal to the original plasma volume. b. Lyse the RBCs by subjecting them to one or more freeze-thaw cycles (e.g., freeze at -20°C or colder and then thaw at room temperature). c. Centrifuge at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the red blood cell ghosts.
- Hemolysate Preparation: a. Carefully collect the supernatant (hemolysate). b. Measure the hemoglobin concentration of the hemolysate using a suitable method.
- Spiking: a. Prepare a series of dilutions of the hemolysate. b. Spike known volumes of the
  hemolysate dilutions into aliquots of a serum or plasma pool with a known CTX-I
  concentration. The final spiked volume should be kept low (e.g., <10% of the total volume) to
  minimize dilution effects. c. A control aliquot should be spiked with the same volume of the
  lysis buffer (deionized water).</li>
- Analysis: a. Measure the CTX-I concentration in the spiked and control samples according to the assay manufacturer's instructions. b. Calculate the percentage of interference at each hemolysis level compared to the control sample.

Protocol 2: Preparation of Lipemic Samples for Interference Testing

This protocol describes how to use a synthetic lipid emulsion to simulate lipemia for interference studies.

 Sample and Lipid Emulsion: a. Obtain a fresh, non-lipemic serum or plasma pool with a known CTX-I concentration. b. Use a commercially available intravenous lipid emulsion (e.g., Intralipid® 20%).



- Spiking: a. Prepare a series of dilutions of the lipid emulsion. b. Spike known volumes of the lipid emulsion dilutions into aliquots of the serum or plasma pool. The final spiked volume should be kept low (e.g., <10% of the total volume). c. A control aliquot should be spiked with the same volume of saline or the lipid emulsion diluent.
- Analysis: a. Measure the CTX-I concentration and triglyceride level (or L-index) in the spiked and control samples. b. Calculate the percentage of interference at each lipemia level compared to the control sample.

### **Visualizations**



Click to download full resolution via product page

Figure 1. Mechanisms of hemolysis interference in CTX-I immunoassays.





Click to download full resolution via product page

Figure 2. Mechanisms of lipemia interference in CTX-I immunoassays.





Click to download full resolution via product page

Figure 3. Troubleshooting workflow for unexpected CTX-I results.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Electrochemiluminescence Method StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanism of interference by hemolysis in immunoassays and requirements for sample quality. | Semantic Scholar [semanticscholar.org]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Haemolysis and lipemia interfere with resistin and myeloperoxidase BioVendor ELISA assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipemia: causes, interference mechanisms, detection and management PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Multicenter Study to Evaluate Harmonization of Assays for C-Terminal Telopeptides of Type I Collagen (ß-CTX): A Report from the IFCC-IOF Committee for Bone Metabolism (C-BM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sundiagnostics.us [sundiagnostics.us]
- To cite this document: BenchChem. [Impact of hemolysis and lipemia on CTX1 assay results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576671#impact-of-hemolysis-and-lipemia-on-ctx1-assay-results]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com